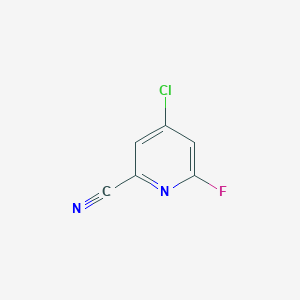

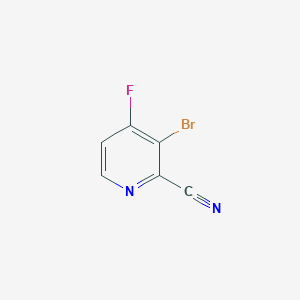

4-chloro-6-fluoropyridine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-6-fluoropyridine-2-carbonitrile (4-CFP2CN) is an organic compound that is used in a wide range of scientific research applications. It is a versatile compound that can be used as a starting material for the synthesis of other organic compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. 4-CFP2CN has also been used in the synthesis of pharmaceuticals and in the development of new materials and catalysts.

Wissenschaftliche Forschungsanwendungen

4-chloro-6-fluoropyridine-2-carbonitrile is a versatile compound that can be used in a wide range of scientific research applications. It can be used as a starting material for the synthesis of other organic compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. This compound has also been used in the synthesis of pharmaceuticals and in the development of new materials and catalysts. It has been used in the synthesis of pyridine-based pharmaceuticals, such as the anti-cancer drug lapatinib, and in the synthesis of polymers and other materials for use in biomedical applications.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in inflammation, bone biology, and lipid homeostasis .

Pharmacokinetics

A compound with a similar structure, 5-chloro-3-fluoropicolinonitrile, has been shown to have high gi absorption and bbb permeability, suggesting potential bioavailability .

Result of Action

Related compounds have been found to have significant effects at the molecular and cellular level, including the regulation of gene expression .

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-6-fluoropyridine-2-carbonitrile has several advantages for use in laboratory experiments. It is a readily available and inexpensive reagent, and can be easily synthesized from 4-CP2CN. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and must be stored in an inert atmosphere. It is also highly reactive, and can react with other compounds in the reaction mixture, resulting in the formation of unwanted side products.

Zukünftige Richtungen

There are several potential future directions for the use of 4-chloro-6-fluoropyridine-2-carbonitrile in scientific research. It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and materials for biomedical applications. It could also be used as a reagent in organic synthesis reactions, and as a ligand in coordination chemistry. Additionally, it could be used in the development of new materials and catalysts for use in industrial processes. Finally, further research into its biochemical and physiological effects could lead to new and improved pharmaceuticals.

Synthesemethoden

4-chloro-6-fluoropyridine-2-carbonitrile can be synthesized from 4-chloropyridine-2-carbonitrile (4-CP2CN) using a variety of methods. The most common method involves the reaction of 4-CP2CN with a fluorinating agent, such as N-fluorobenzotriazole (N-FBTA) or N-fluorobenzaldehyde (N-FBA). The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, and yields this compound in high yields. Other methods of synthesizing this compound include the reaction of 4-CP2CN with bromine or chlorine, followed by a nucleophilic substitution reaction with a fluorinating agent.

Eigenschaften

IUPAC Name |

4-chloro-6-fluoropyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWKSEZLANRBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)

![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)

![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)

![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)

amine](/img/structure/B6601780.png)

![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)